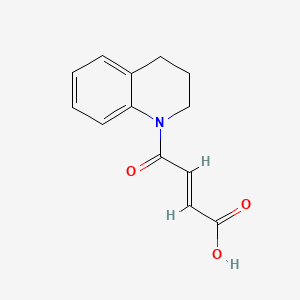

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid

Description

Properties

IUPAC Name |

(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATFOXQAAEQZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an anhydride with an imine to form the desired quinoline derivative . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Claisen Condensation and Hydrolysis

The core structure is synthesized via Claisen condensation of 3-acetyl-4(1H)-quinolinones with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl ester intermediates (e.g., 10a–aa ). Subsequent hydrolysis with 1 N NaOH produces the corresponding carboxylic acids (11a–aa ) .

Example Reaction Pathway :

-

Alkylation : N-1 substitution of quinolinones with aryl alkyl bromides (e.g., K₂CO₃-mediated alkylation of 12a–c to form 13a–aa ) .

-

Claisen Condensation : Reaction of substituted quinolinones with diethyl oxalate to form ethyl esters (10a–aa ) .

-

Hydrolysis : Conversion of esters (10a–aa ) to carboxylic acids (11a–aa ) under basic conditions .

Hydrazine and Phenylhydrazine Reactions

In related systems, 4-oxo-2-butenoic acid derivatives react with hydrazine hydrate or phenylhydrazine to form pyridazinone derivatives. For example:

-

Reaction of 3 (4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid) with phenylhydrazine yields 4 , a phenylhydrazono derivative .

-

Heating with hydrazine in butanol produces dihydropyridazinones (5a–b ) via cyclocondensation .

Key Data :

| Product | Conditions | Yield | Spectral Data (IR/NMR) |

|---|---|---|---|

| 4 | Ethanol, 15 days, RT | 85% | IR: 1719 (C=O), 1601 (C=N); MS: m/z 432 |

| 5a | Butanol, reflux, 5 hrs | 82% | IR: 1676 (C=O); ¹H-NMR: δ 7.95–7.29 (Ar-H) |

Impact of Halogen Substituents

-

Fluorine Substituents : Derivatives with 2-fluorobenzyl groups (e.g., 11b , 11j ) show enhanced inhibitory activity (IC₅₀ = 16–19 nM) compared to non-fluorinated analogs .

-

Chlorine/Methyl Substituents : Replacing fluorine with chlorine or methyl reduces activity by 1–2 orders of magnitude (e.g., 11o–p : IC₅₀ = 0.27–7.0 µM) .

Structure-Activity Trends :

Cyclocondensation Pathways

-

Quinolinone Formation : Yoshizawa condensation of aniline derivatives with ethyl acetoacetate under argon produces 3-acetyl-4(1H)-quinolinones .

-

Triazole Linker Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches quinolone moieties via triazole bridges, as seen in derivatives like 8a–l .

Stability and Degradation

The carboxylic acid group in 4-oxo-2-butenoic acid derivatives is prone to decarboxylation under acidic or thermal conditions. For instance, prolonged heating of 3 in butanol leads to cyclization rather than ester degradation .

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent studies have indicated that derivatives of quinoline compounds, including 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, may serve as dual-target inhibitors for the treatment of Alzheimer’s disease. These compounds demonstrate the ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in managing neurotransmitter levels in the brain .

Case Study:

A study synthesized a series of hybrid compounds combining the quinoline structure with dithiocarbamate moieties. These compounds were evaluated for their effectiveness in crossing the blood-brain barrier and their cytotoxicity profiles. The most promising candidates showed significant inhibitory activity against both ChEs and MAOs, suggesting a potential therapeutic role in Alzheimer’s disease management .

Anticancer Activity

Quinoline derivatives have been extensively researched for their anticancer properties. The compound has shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a recent investigation, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity. The results indicated that these derivatives exhibited significant cytotoxic effects on cancer cells, with some compounds achieving IC50 values in low micromolar ranges . This suggests that the structural features of quinoline derivatives can be optimized for enhanced anticancer efficacy.

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives is well-documented. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.

Case Study:

Research has highlighted that certain substituted quinolines exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid can be contextualized against related compounds, as summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to and .

Key Comparison Points

This may improve binding affinity in biological systems. Bromophenyl and nitrophenyl analogs exhibit electron-withdrawing substituents, increasing electrophilicity of the α,β-unsaturated ketone. In contrast, the methoxyphenyl group in MEPBA is electron-donating, reducing reactivity but improving solubility.

Synthetic Methods: MEPBA and related amides (e.g., compounds 27–29 ) are synthesized via acid-amine condensation or Pd-catalyzed cross-coupling, yielding 31–52% . The target compound likely requires similar methods but with a dihydroquinoline precursor. Multicomponent reactions (MCRs), as seen in , enable regioselective synthesis of spirooxindole derivatives from 4-oxo-2-butenoic acids, suggesting the target’s utility in complex heterocycle formation .

Biological Activity: MEPBA shows antiproliferative activity against HeLa cells via sustained release from hydrogels . The target compound’s quinolinyl group may enhance DNA intercalation or kinase inhibition, common in quinoline-based drugs. Compound 27 (phenylamide derivative) exhibits moderate cytotoxicity, though specific IC₅₀ values are unreported . The target’s free carboxylic acid group could improve cellular uptake compared to amide derivatives.

Thermal and Physical Properties: Melting points for similar compounds range from 141–161°C , influenced by substituent polarity and crystallinity. The target’s dihydroquinolinyl moiety may elevate its melting point due to increased molecular rigidity.

Biological Activity

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline ring with a butenoic acid moiety, which contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO3

- CAS Number : 863647-77-2

- Structure : The compound features a quinoline ring system fused with a butenoic acid component, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

The compound has been studied for its potential anticancer effects. It may inhibit specific enzymes involved in cancer cell proliferation. For example, it could modulate the activity of cyclin-dependent kinases (CDKs) or other targets related to cell cycle regulation. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of quinoline derivatives as dual-target inhibitors for conditions like Alzheimer's disease. Compounds with similar structures have shown efficacy in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in managing neurotransmitter levels and preventing neurodegeneration .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound displayed potent activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .

- Cancer Cell Studies : In vitro assays showed that this compound could significantly reduce the viability of certain cancer cell lines at micromolar concentrations. The observed IC50 values indicated promising anticancer activity comparable to established chemotherapeutics .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3,4-Dihydro-2(1H)-quinolinone | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| 1,2,3,4-Tetrahydroisoquinoline | Anticancer | 10 | Induces apoptosis in leukemia cells |

| This compound | Antimicrobial/Anticancer | Varies | Potential dual-target inhibitor |

Q & A

Q. What are the recommended synthetic pathways for 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling a quinoline derivative with a butenoic acid moiety. Key steps include:

- Quinoline ring functionalization : Introduce reactive groups (e.g., amines or ketones) at the 3,4-dihydro position via catalytic hydrogenation or Friedel-Crafts acylation .

- Butenoic acid coupling : Use condensation reactions (e.g., Michael addition) with activated esters or anhydrides. Optimization may involve varying catalysts (e.g., DMAP or DCC) and solvents (e.g., DMF or THF) to improve yield .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatographic methods : HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities .

- Spectroscopic analysis :

- Elemental analysis : Ensure stoichiometric ratios of C, H, N, and O match theoretical values .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the quinoline moiety’s π-π stacking and hydrogen-bonding potential .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability in biological membranes or solvent systems (e.g., water/octanol) to predict pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response profiling : Conduct assays across a wide concentration range (nM–mM) to distinguish specific inhibition from nonspecific toxicity .

- Off-target screening : Use panels (e.g., Eurofins’ SafetyScreen44) to identify interactions with unrelated receptors or ion channels .

- Metabolite analysis : LC-MS/MS can detect degradation products or reactive intermediates that may contribute to conflicting results .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. The α,β-unsaturated ketone is prone to hydrolysis under alkaline conditions, requiring neutral pH for storage .

- Thermal stability : TGA/DSC analysis reveals decomposition above 150°C. For long-term storage, maintain at –20°C under nitrogen .

- Light sensitivity : UV-Vis spectroscopy shows photodegradation at λ < 400 nm; use amber vials for light-sensitive experiments .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing stereoisomers or tautomeric forms of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- ¹H NMR NOESY : Detect spatial proximity between quinoline protons and the butenoic acid chain to confirm stereochemistry .

- X-ray crystallography : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing crystal packing .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

- Pro-drug approaches : Introduce phosphate or PEG groups at the carboxylic acid position to improve aqueous solubility .

- Salt formation : Use sodium or lysine counterions for the acidic moiety .

- Structural analogs : Replace the quinoline ring with isoquinoline or acridine while maintaining the α,β-unsaturated ketone scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.